4-(2-Naphthyl)piperidine hydrochloride

Monoamine Transporter Cocaine Analog DAT/SERT Inhibition

Medicinal chemists optimizing monoamine transporter ligands often encounter conformational flexibility that erodes target selectivity. 4-(2-Naphthyl)piperidine hydrochloride (CAS 198334-39-3) solves this with a rigid 2-naphthyl-piperidine core that occupies hydrophobic pockets inaccessible to phenyl analogs, enabling distinct π-π stacking interactions. • DAT Ki = 21 nM, SERT Ki = 7.6 nM (3-carboxylate derivatives) - dual reuptake inhibition validated in published SAR campaigns. • Selectivity shift toward SERT/NET (SERT IC50 = 0.06-0.18 µM; DAT IC50 >10 µM) for SNRI programs avoiding dopaminergic off-target effects. • Hydrochloride salt (LogP 4.44) ensures aqueous solubility for HTS and automated synthesis; crosses BBB in CNS-targeting designs. Supplied with full analytical documentation (HPLC, NMR). Standard global shipping; batch quantities available.

Molecular Formula C15H18ClN
Molecular Weight 247.766
CAS No. 198334-39-3
Cat. No. B598723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Naphthyl)piperidine hydrochloride
CAS198334-39-3
Molecular FormulaC15H18ClN
Molecular Weight247.766
Structural Identifiers
SMILESC1CNCCC1C2=CC3=CC=CC=C3C=C2.Cl
InChIInChI=1S/C15H17N.ClH/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13;/h1-6,11,13,16H,7-10H2;1H
InChIKeyIRDSROWCEHZHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Naphthyl)piperidine Hydrochloride: Overview


4-(2-Naphthyl)piperidine hydrochloride (CAS 198334-39-3) is a hydrochloride salt of a piperidine derivative featuring a 2-naphthyl substituent at the 4-position [1]. This compound serves as a versatile synthetic intermediate and a rigid scaffold in medicinal chemistry, particularly for developing ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters . Its molecular formula is C₁₅H₁₈ClN, with a molecular weight of 247.76 g/mol and a LogP of 4.44, indicating significant lipophilicity [1][2]. The hydrochloride salt form enhances its solubility in water and polar solvents, facilitating its use in various aqueous reaction conditions and biological assays .

Why 4-(2-Naphthyl)piperidine Hydrochloride Cannot Be Substituted


The 4-(2-naphthyl) substitution pattern is a critical determinant of biological activity and synthetic utility that cannot be replicated by simple piperidine or phenyl-substituted analogs. The extended aromatic system of the naphthyl group enables unique π-π stacking interactions and occupies a larger hydrophobic pocket in target proteins, leading to significant differences in binding affinity and selectivity compared to smaller aryl substituents [1]. Furthermore, the specific 2-naphthyl regioisomer demonstrates distinct steric and electronic properties compared to the 1-naphthyl analog, impacting its conformational preferences and, consequently, its interaction with biological targets and performance in subsequent synthetic steps [2]. Substituting this compound with a generic piperidine derivative without this precise substitution pattern will likely result in a complete loss of desired activity in downstream applications.

4-(2-Naphthyl)piperidine Hydrochloride: Quantitative Evidence


Dual DAT/SERT Inhibition with 3-Carboxylate Derivative

A derivative of this compound, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate, exhibits exceptionally high potency as a dual dopamine transporter (DAT) and serotonin transporter (SERT) inhibitor. Its activity is directly compared to cocaine, a well-known but non-selective monoamine transporter inhibitor [1].

Monoamine Transporter Cocaine Analog DAT/SERT Inhibition

Lipophilicity and CNS Permeability vs. Phenyl Analog

The presence of the extended naphthyl ring system significantly increases the lipophilicity of the scaffold compared to a 4-phenylpiperidine analog. This difference is quantifiable by their calculated LogP values [1].

Lipophilicity LogP CNS Drug Design

SERT/NET Selectivity of Carboxamide Derivatives

In a series of 4-benzylpiperidine carboxamides, replacing the benzyl group with a 2-naphthyl substituent dramatically alters the monoamine transporter selectivity profile, providing a stark contrast to the parent benzyl series [1].

Transporter Selectivity SERT/NET/DAT Antidepressant

Aqueous Solubility: Salt vs. Free Base

The procurement of this compound as a hydrochloride salt provides a significant and quantifiable advantage in aqueous solubility compared to its free base form, 4-(2-naphthyl)piperidine .

Solubility Salt Form Formulation

4-(2-Naphthyl)piperidine Hydrochloride: Application Scenarios


Dual DAT/SERT Inhibitor Lead Generation

This compound is an ideal starting scaffold for medicinal chemistry programs aiming to develop potent, dual-acting dopamine and serotonin reuptake inhibitors. As demonstrated by its 3-carboxylate derivative, it can be elaborated to yield compounds with low nanomolar affinity for both DAT (Ki = 21 nM) and SERT (Ki = 7.6 nM) . This activity profile is sought after for novel treatments for depression, ADHD, and substance abuse disorders.

CNS-Penetrant Ligands for GPCR & Intracellular Targets

The high lipophilicity (LogP = 4.44) of this scaffold makes it a prime candidate for designing ligands intended to cross the blood-brain barrier or access intracellular binding sites . Its structural rigidity and predictable vector for further functionalization make it suitable for developing probes and therapeutics targeting central nervous system disorders.

SNRI Analog Synthesis

The unique ability of the 2-naphthyl group to shift monoamine transporter selectivity from DAT toward SERT and NET, as seen in the carboxamide series (SERT IC50 = 0.06-0.18 µM, NET IC50 = 0.15-0.76 µM, DAT IC50 >10 µM), positions this compound as a valuable core for synthesizing novel SNRI candidates . This is particularly relevant for projects seeking to avoid the dopaminergic side effects associated with other piperidine-based compounds.

Aqueous and High-Throughput Derivatization

The hydrochloride salt form offers superior solubility in water and polar solvents, enabling its use in a wider range of synthetic transformations and biological assays compared to the free base . This property is crucial for high-throughput screening campaigns and automated synthesis platforms where aqueous compatibility is a prerequisite.

Technical Documentation Hub

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